molecular formula C26H29F3N2O4 B2863449 (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide CAS No. 1023883-21-7

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

Cat. No.: B2863449
CAS No.: 1023883-21-7
M. Wt: 490.523
InChI Key: DWQZFUUTQPBELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C26H29F3N2O4 and its molecular weight is 490.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

Research into the structural characteristics and synthesis of anticonvulsant enaminones reveals insights into the design and application of compounds with potential neurological benefits. For example, the study on the hydrogen bonding in anticonvulsant enaminones highlights the importance of molecular structure in their activity, suggesting a potential area of application for similar compounds in neurological research (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Methods

The synthesis and structural characterization of magnesium formamidinates demonstrate advanced methodologies in creating compounds with specific configurations, which could be applicable in designing synthesis routes for the target compound (Cole & Junk, 2015).

Structural Characterization

The crystal structure analysis of related compounds, such as 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, provides insights into the molecular architecture and interactions that contribute to their properties. This information could be vital for understanding the potential applications of the target compound in areas like material science or pharmaceutical development (Ji, 2006).

Novel Compound Applications

The development and evaluation of new pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents show the potential therapeutic applications of complex compounds, hinting at possible research directions for the target compound in disease treatment and prevention (Rahmouni et al., 2016).

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F3N2O4/c1-25(2)14-19(30-11-10-16-8-9-21(34-3)22(12-16)35-4)23(20(32)15-25)24(33)31-18-7-5-6-17(13-18)26(27,28)29/h5-9,12-13,32H,10-11,14-15H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNHVKPYAZGZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=NCCC2=CC(=C(C=C2)OC)OC)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.